3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, similar in structure to the compound , have been investigated for their role as corrosion inhibitors. These substances, including variants with triazole and methoxyphenyl groups, have shown effectiveness in protecting mild steel against corrosion in acidic environments. This is particularly significant in industrial applications where corrosion resistance is critical. The inhibition efficiency of these compounds increases with concentration, and their adsorption behavior follows the Langmuir isotherm model, indicating a strong and specific interaction with the metal surface (Yadav et al., 2013).
Biological Activity
Synthesis and characterization of benzothiazole and triazole derivatives have been extensively studied, particularly for their biological activities. These compounds, including those with methoxyphenyl groups, exhibit significant antimicrobial and anti-inflammatory properties. The structural modification of these molecules allows for the exploration of their interactions with various biological targets, suggesting potential applications in the development of new pharmaceutical agents. The presence of methoxy groups and other substituents has been linked to enhanced toxicity against bacteria, showcasing the potential for these compounds in antibacterial therapy (Uma et al., 2017).
Anticancer and Anti-inflammatory Applications
Further research into benzimidazole derivatives bearing triazole units has investigated their anticancer properties. Studies utilizing density functional theory and molecular docking have revealed the tautomeric stability and conformational preferences of these compounds, highlighting their potential as inhibitors of specific cancer-related enzymes. The interaction of these molecules with cancer cell receptors suggests their applicability in anticancer therapy, with some derivatives showing promise as effective EGFR inhibitors (Karayel, 2021).
Angiotensin II Antagonism
Triazole derivatives have also been studied for their ability to act as angiotensin II antagonists, a crucial target in the treatment of hypertension. The modification of these compounds, including the incorporation of methoxyphenyl and thiazole groups, has led to the development of potent inhibitors that effectively block the angiotensin II receptor, offering potential therapeutic benefits in cardiovascular diseases (Ashton et al., 1993).
properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-15(2)12-13-29-21-24-23-20(26(21)16-8-10-17(28-3)11-9-16)14-25-18-6-4-5-7-19(18)30-22(25)27/h4-11,15H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVYZOBGITQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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